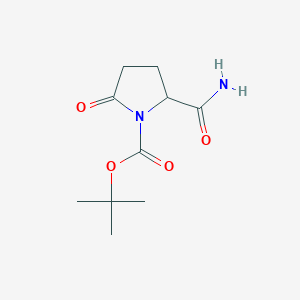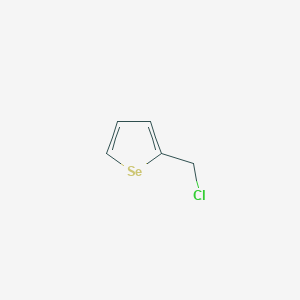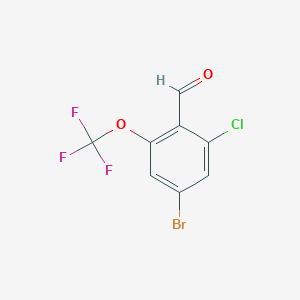
4-Bromo-2-chloro-6-(trifluoromethoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-chloro-6-(trifluoromethoxy)benzaldehyde is an aromatic aldehyde with the molecular formula C8H3BrClF3O2 and a molecular weight of 303.46 g/mol . This compound is characterized by the presence of bromine, chlorine, and trifluoromethoxy groups attached to a benzaldehyde core. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
The synthesis of 4-Bromo-2-chloro-6-(trifluoromethoxy)benzaldehyde typically involves multi-step organic reactionsThe reaction conditions often involve the use of reagents such as bromine, chlorine, and trifluoromethoxy precursors under controlled temperatures and solvents .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
4-Bromo-2-chloro-6-(trifluoromethoxy)benzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine, chlorine, and trifluoromethoxy).
Oxidation and Reduction: The aldehyde group can be oxidized to carboxylic acids or reduced to alcohols using common reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction).
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction yields alcohols.
Aplicaciones Científicas De Investigación
4-Bromo-2-chloro-6-(trifluoromethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-chloro-6-(trifluoromethoxy)benzaldehyde depends on its application. In enzyme inhibition studies, the compound may interact with the active site of enzymes, blocking substrate access and inhibiting enzyme activity. The presence of electron-withdrawing groups can enhance its binding affinity to certain molecular targets, influencing biochemical pathways .
Comparación Con Compuestos Similares
Similar compounds to 4-Bromo-2-chloro-6-(trifluoromethoxy)benzaldehyde include:
4-Bromo-2-(trifluoromethoxy)benzaldehyde: Lacks the chlorine atom but retains the bromine and trifluoromethoxy groups.
2-Bromo-4-chloro-6-(trifluoromethoxy)benzaldehyde: Similar structure with different positioning of the bromine and chlorine atoms.
4-Bromo-6-chloro-2-(trifluoromethyl)quinoline: Contains a quinoline core instead of a benzaldehyde core.
The uniqueness of this compound lies in its specific arrangement of substituents, which can influence its reactivity and interactions in chemical and biological systems.
Propiedades
Fórmula molecular |
C8H3BrClF3O2 |
|---|---|
Peso molecular |
303.46 g/mol |
Nombre IUPAC |
4-bromo-2-chloro-6-(trifluoromethoxy)benzaldehyde |
InChI |
InChI=1S/C8H3BrClF3O2/c9-4-1-6(10)5(3-14)7(2-4)15-8(11,12)13/h1-3H |
Clave InChI |
IMPPFRHVGMMCIB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1OC(F)(F)F)C=O)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



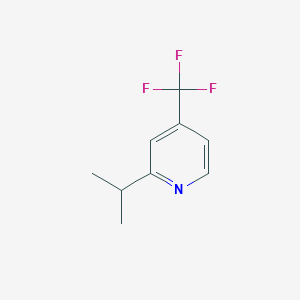

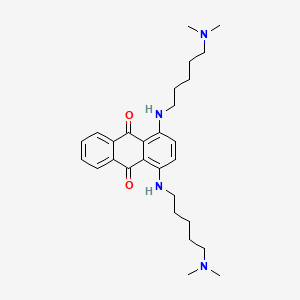
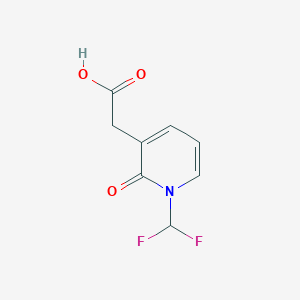
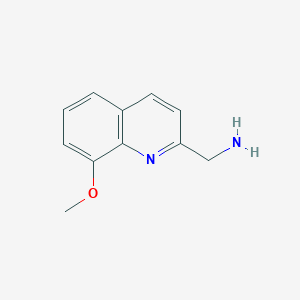

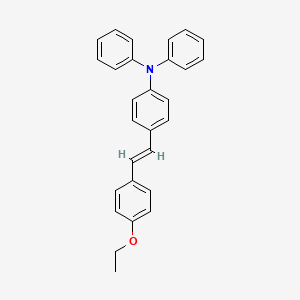
![9H-fluoren-9-ylmethyl N-[(E)-3-methylbut-1-enyl]carbamate](/img/structure/B15249353.png)


